JH-II-127

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JH-II-127 is a highly potent, selective, and brain-penetrant inhibitor of leucine-rich repeat kinase 2 (LRRK2). This compound has shown significant promise in the study of Parkinson’s disease due to its ability to inhibit both wild-type and mutant forms of LRRK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH-II-127 involves multiple steps, starting with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This is achieved by reacting 6-aminouracil with sodium acetate and chloroacetaldehyde in water at elevated temperatures . The resulting compound is then chlorinated using phosphorus oxychloride in toluene to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as thin-layer chromatography, high-performance liquid chromatography, and flash chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

JH-II-127 undergoes various chemical reactions, including:

Substitution Reactions: Introduction of functional groups during synthesis.

Phosphorylation Inhibition: Inhibits phosphorylation of Ser910 and Ser935 in LRRK2.

Common Reagents and Conditions

Reagents: Sodium acetate, chloroacetaldehyde, phosphorus oxychloride, toluene.

Conditions: Elevated temperatures, solvent gradients, and purification techniques.

Major Products

The major product of these reactions is this compound itself, which is characterized by its high purity and specific inhibitory activity against LRRK2 .

Scientific Research Applications

Parkinson's Disease Research

JH-II-127 has been extensively studied for its potential in treating Parkinson's disease, particularly due to its ability to inhibit LRRK2 activity, which is implicated in the disease's pathogenesis.

- Mechanism of Action: this compound inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, crucial for its kinase activity. This inhibition can lead to reduced neurodegeneration associated with Parkinson's disease .

Table 1: Efficacy of this compound in Parkinson's Disease Models

Inhibition of Toxoplasma gondii

Recent studies have highlighted this compound's ability to inhibit the proliferation of Toxoplasma gondii, a parasite responsible for toxoplasmosis.

- Efficacy: this compound demonstrated an IC50 value of 5.88 µM against tachyzoites, indicating significant antiparasitic activity without affecting host cell viability .

Table 2: Antiparasitic Activity of this compound

| Compound | IC50 (µM) | TD50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| This compound | 5.88 | 76.39 | 12.99 |

| CGI-1746 | 14.58 | 154.20 | 10.59 |

Case Study: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was administered to mouse models exhibiting Parkinsonian symptoms. The results showed that treatment with this compound led to significant improvements in motor function and reductions in neuroinflammation markers compared to untreated controls .

Case Study: Antiparasitic Efficacy

Another study focused on the antiparasitic properties of this compound against Toxoplasma gondii. The compound was shown to significantly impair mitochondrial morphology in tachyzoites, suggesting a mechanism involving disruption of mitochondrial function .

Mechanism of Action

JH-II-127 exerts its effects by selectively inhibiting the kinase activity of LRRK2. It binds to the kinase domain of LRRK2, preventing the phosphorylation of key serine residues (Ser910 and Ser935), which are crucial for the kinase’s activity . This inhibition disrupts downstream signaling pathways involved in neuronal survival and function, making this compound a valuable tool in Parkinson’s disease research .

Comparison with Similar Compounds

Similar Compounds

HG-10-102-01: Another selective LRRK2 inhibitor with brain penetration capabilities.

GSK2578215A: A potent LRRK2 inhibitor used in similar research contexts.

Uniqueness

JH-II-127 stands out due to its high potency, selectivity, and brain permeability, making it particularly effective in preclinical models of Parkinson’s disease . Its ability to inhibit both wild-type and mutant forms of LRRK2 further enhances its utility in research .

Biological Activity

JH-II-127 is a pyrrolopyrimidine compound recognized for its potent and selective inhibitory effects on the leucine-rich repeat kinase 2 (LRRK2) enzyme. LRRK2 is implicated in the pathogenesis of Parkinson's disease (PD), particularly in patients with specific mutations such as G2019S. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound acts primarily as an inhibitor of LRRK2, targeting both wild-type and G2019S mutant forms. The compound demonstrates significant inhibition of phosphorylation at Ser910 and Ser935, which are critical for LRRK2's kinase activity. In vitro studies have shown that this compound effectively inhibits LRRK2 at concentrations as low as 0.1–0.3 μM across various cell types, indicating its potential as a therapeutic agent for PD .

Selectivity and Potency

The selectivity profile of this compound has been rigorously assessed against a panel of 138 kinases. The compound exhibits high selectivity for LRRK2, with IC50 values reported as follows:

| Kinase | IC50 (nM) |

|---|---|

| G2019S-mutant LRRK2 | 2.2 |

| Wild-type LRRK2 | 6.6 |

| A2016T-mutant LRRK2 | 47.7 |

These values underscore this compound's efficacy in selectively inhibiting the target kinase without significantly affecting other kinases .

Pharmacokinetics

This compound has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and brain penetration when administered orally. Key pharmacokinetic parameters are summarized in the table below:

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

|---|---|---|

| Dose (mg/kg) | 2 | 10 |

| T max (h) | 1 | 1 |

| C max (ng/mL) | 532.67 | 3094.58 |

| AUC last (h·ng/mL) | 535.57 | 3867.07 |

| T 1/2 (h) | 62.24 | - |

| CL (mL/min/kg) | 1.73 | - |

| V ss (L/kg) | - | - |

These results indicate that this compound has a relatively short half-life but achieves high concentrations in plasma and brain tissue, suggesting its potential for effective therapeutic use in neurological conditions .

Preclinical Studies

In preclinical models, this compound has shown promising results in mitigating neurodegenerative processes associated with PD. For instance, administration of this compound in mouse models demonstrated significant reductions in pathological markers associated with LRRK2 activity, including decreased phosphorylation levels at critical sites .

Clinical Implications

Although this compound has not yet progressed to extensive clinical trials, its mechanism of action and preclinical efficacy position it as a candidate for further investigation in clinical settings targeting PD. The compound's ability to penetrate the blood-brain barrier enhances its attractiveness as a potential treatment option for neurodegenerative diseases linked to LRRK2 mutations.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the selectivity of JH-II-127 for LRRK2 isoforms (wild-type vs. G2019S/A2016T mutants)?

- Answer: Use in vitro kinase assays with recombinant LRRK2 isoforms to measure IC50 values. Western blotting (e.g., phospho-Ser935/Ser910 LRRK2 detection) in cell lines expressing wild-type or mutant LRRK2 (e.g., HEK293 or neuronal models) can confirm target engagement . Include off-target profiling against kinases with structural homology (e.g., MAPK, RIPK2) to assess selectivity.

Q. How should researchers design pharmacokinetic studies to evaluate this compound brain penetration in murine models?

- Answer: Administer this compound orally (10–50 mg/kg) or intravenously (2 mg/kg) to mice, followed by plasma and brain tissue collection at multiple time points. Quantify compound levels via LC-MS/MS and calculate brain-to-plasma ratios. Monitor LRRK2 dephosphorylation (Ser935) in brain lysates as a pharmacodynamic marker .

Q. What are the standard cellular models for studying this compound’s efficacy in Parkinson’s disease research?

- Answer: Use patient-derived iPSC neurons with LRRK2-G2019S mutations or neuroinflammatory models (e.g., microglia exposed to α-synuclein preformed fibrils). Measure mitochondrial dysfunction, autophagic flux (LC3-II/I ratio), and phosphorylated LRRK2 levels via immunofluorescence or flow cytometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in IC50 values of this compound across different experimental systems (e.g., yeast vs. mammalian cells)?

- Answer: Discrepancies may arise from differences in LRRK2 expression levels, post-translational modifications, or assay conditions (ATP concentration, incubation time). Perform parallel experiments in isogenic cell lines under standardized ATP-KM conditions. Validate findings using orthogonal assays (e.g., thermal shift binding assays) .

Q. What strategies optimize this compound dosing regimens to mitigate peripheral toxicity while maintaining CNS efficacy?

- Answer: Conduct dose-ranging studies with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Monitor biomarkers like urinary pS129-LRRK2 (peripheral toxicity) and cortical pS935-LRRK2 (CNS efficacy). Consider pulsatile dosing or prodrug formulations to reduce systemic exposure .

Q. How should multi-omics datasets (transcriptomics, phosphoproteomics) be integrated to elucidate this compound’s off-target effects in neural cells?

- Answer: Combine RNA-seq with phosphoproteomic profiling in this compound-treated vs. untreated neural progenitor cells. Use bioinformatics tools (e.g., IPA, STRING) to identify enriched pathways. Validate candidate off-targets via CRISPR knockdown or chemical proteomics .

Q. Methodological Considerations

Q. What controls are critical when assessing this compound’s impact on autophagic flux in neuronal cultures?

- Answer: Include bafilomycin A1 (lysosomal inhibitor) to distinguish autophagosome synthesis vs. degradation. Normalize LC3-II levels to housekeeping proteins (e.g., GAPDH). Use LRRK2-knockout cells to confirm on-target effects .

Q. How can researchers address batch-to-batch variability in this compound’s activity due to DMSO solvent stability?

- Answer: Store this compound aliquots at -20°C under inert gas (argon). Pre-test each batch in a cellular LRRK2 phosphorylation assay. Include a reference inhibitor (e.g., LRRK2-IN1) as a positive control .

Q. Data Interpretation & Contradictions

Q. How should conflicting results between in vitro potency (IC50 ~2 nM) and in vivo efficacy (100 mg/kg required for brain target engagement) be interpreted?

- Answer: Consider factors like plasma protein binding, blood-brain barrier efflux transporters, and metabolic clearance. Adjust in vitro assays to mimic in vivo free drug concentrations. Use unbound brain/plasma ratios for translational modeling .

Q. What statistical approaches are recommended for analyzing dose-response curves in this compound studies with high inter-experimental variability?

- Answer: Apply nonlinear regression (e.g., four-parameter logistic model) with outlier detection (ROUT method). Use hierarchical Bayesian modeling to pool data across replicates. Report 95% confidence intervals for IC50 values .

Q. Ethical & Reporting Standards

Q. What minimal data should be included in publications to ensure reproducibility of this compound experiments?

Properties

IUPAC Name |

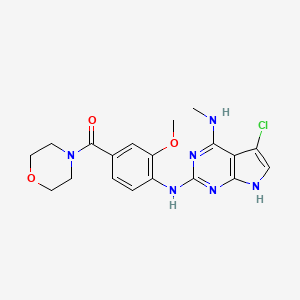

[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEKBQXFNHWTQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.